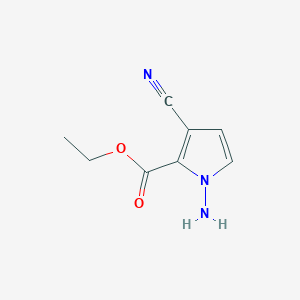
1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester can be achieved through several synthetic routes. One common method involves the condensation of ethyl 1-amino-3-cyano-2-pyrrolecarboxylate with suitable reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may inhibit enzymes or receptors involved in disease processes, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
1H-Pyrrole-2-carboxylic acid, 1-amino-3-cyano-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester: This compound has additional methyl groups, which may alter its chemical properties and reactivity.
1H-Pyrrole-2-carboxylic acid, 1-amino-3-fluoro-, ethyl ester: The presence of a fluorine atom can significantly impact the compound’s biological activity and stability.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
1263279-40-8 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
ethyl 1-amino-3-cyanopyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)7-6(5-9)3-4-11(7)10/h3-4H,2,10H2,1H3 |
InChI Key |
HXBZIBQUWPOPNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


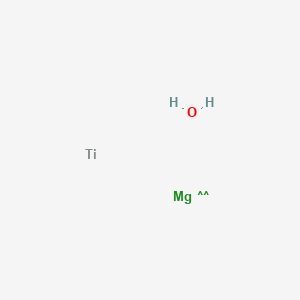
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
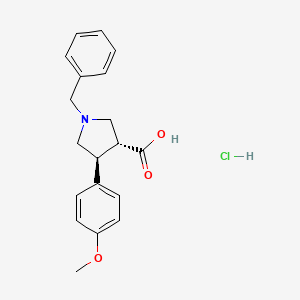
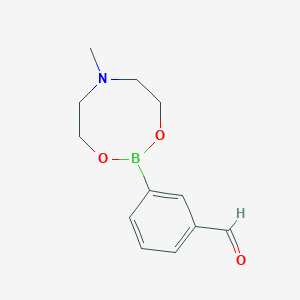
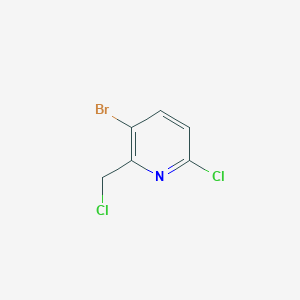
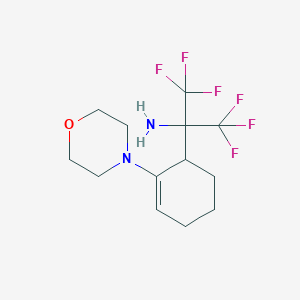
![tert-butyl N-[(3R)-8-bromo-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate](/img/structure/B12337758.png)
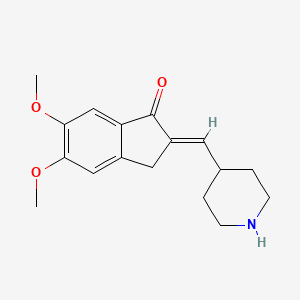
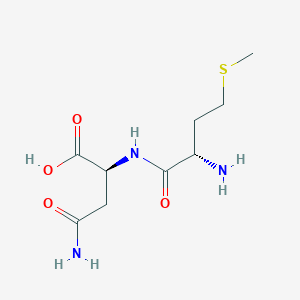
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
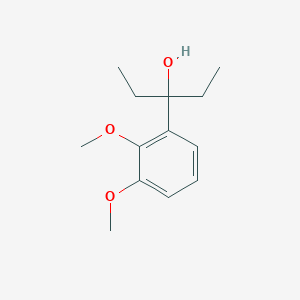
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
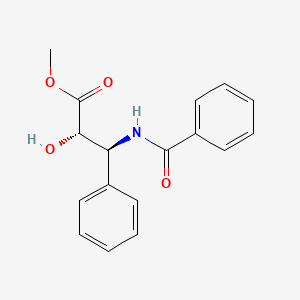
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)
